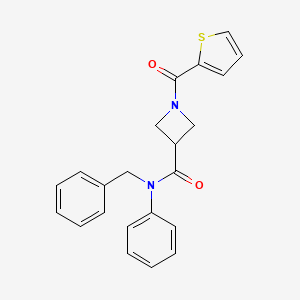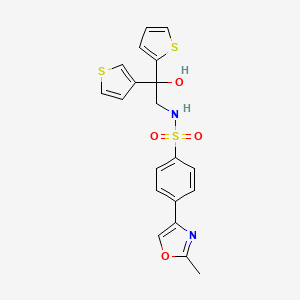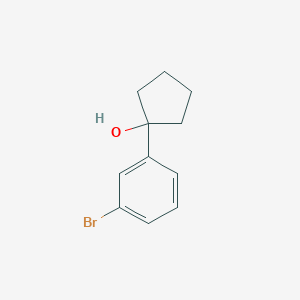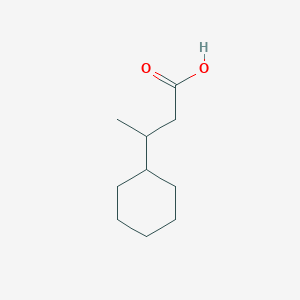
(2-Hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Synthesis Analysis
The synthesis of this compound is not clearly documented in the available resources. It’s possible that it could be synthesized through a series of organic reactions, but without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources .Applications De Recherche Scientifique
Synthesis and Biological Activity Studies
Anti-inflammatory and Antimicrobial Activities : A study involved the synthesis of pyrazole derivatives, showing good anti-inflammatory activity. This suggests a potential application of similar compounds in designing anti-inflammatory drugs (Arunkumar et al., 2009). Another research focused on synthesizing new pyridine derivatives, which exhibited variable and modest antimicrobial activity, indicating the potential for developing antimicrobial agents (Patel et al., 2011).
Antioxidant Properties : Compounds synthesized from (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives demonstrated effective antioxidant power, highlighting their potential as antioxidants (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibition : Another study synthesized derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, testing their ability to inhibit carbonic anhydrase isoenzymes. Some compounds showed significant inhibition, suggesting applications in designing inhibitors for these enzymes (Nar et al., 2013).
Chemical Synthesis and Molecular Properties
Synthesis Techniques : Research on the synthesis of various molecular structures, including those related to indole, benzoxazine, and benzofuran derivatives, contributes to the understanding and development of novel compounds with potential biological activities. Techniques such as photoinduced rearrangement and electrochemical synthesis are used to create novel derivatives with anti-stress oxidative properties or as key intermediates in further chemical synthesis (Largeron & Fleury, 1998), (Fan et al., 2017).
Molecular Characterization and Analysis : The structural characterization and analysis of synthesized compounds, including crystal structure and hydrogen bonding interactions, provide insights into their potential biological functions and applications in material science or drug development (Okabe & Kyoyama, 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-7-18-8-10-19(11-9-18)16(20)17(21)12-14-5-3-4-6-15(14)13-17/h1,3-6,21H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXIVPHZVDVPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2967030.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2967033.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)


![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)
![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2967042.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)

![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)